![molecular formula C11H9NO3 B1324610 3-Methoxyisoquinoline-1-carboxylic acid CAS No. 374917-64-3](/img/structure/B1324610.png)
3-Methoxyisoquinoline-1-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Methoxyisoquinoline-1-carboxylic acid consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving 3-Methoxyisoquinoline-1-carboxylic acid are not detailed in the retrieved papers, isoquinoline derivatives have been studied for their reactivity .Scientific Research Applications
Synthesis Techniques and Intermediates
- 3-Methoxyisoquinoline-1-carboxylic acid and its derivatives have been extensively studied for their synthesis techniques. The Heck reaction has been utilized for synthesizing esters of 1-alkoxyisoquinoline-3-carboxylic acids, with specific mention of 1-methoxyisoquinoline-3-carboxylic acid ester formation (Ture et al., 2011).
- (3-Methoxyphenyl)acetic acid, also known as (m-methoxyphenyl)acetic acid, is a precursor for synthesizing various 1,2,3,4-tetrahydroisoquinoline compounds, indicating its utility in creating diverse chemical structures (Choudhury & Row, 2002).
Pharmaceutical Applications and Biological Studies
- The compound has relevance in pharmaceutical research. For example, enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its 6-methoxy derivative have been synthesized for use in modulating nuclear receptors, highlighting their potential in drug development (Forró et al., 2016).
- Novel fluorophores derived from 5-methoxyindole-3-acetic acid, such as 6-methoxy-4-quinolone, have been developed for biomedical analysis. These compounds show strong fluorescence and stability in a wide pH range, suggesting their utility in medical imaging and diagnostics (Hirano et al., 2004).
Chemical Reactions and Properties
- Studies on the gas-phase reactions of substituted isoquinolines, including derivatives of 3-methoxyisoquinoline-1-carboxylic acid, have been conducted to understand their behavior in mass spectrometry, which is crucial for drug development and analytical chemistry (Thevis et al., 2008).
- The synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes, involving 2-(1-alkynyl)arylaldimines and 2-(1-alkynyl)arylaldehydes, showcases the versatile applications of isoquinoline derivatives in organic chemistry and medicinal chemistry (Obika et al., 2007).
Mechanism of Action
Target of Action
The primary targets of 3-Methoxyisoquinoline-1-carboxylic acid are currently unknown. This compound is a chemical derivative of the isoquinoline group, which has been associated with various biological activities .
Mode of Action
It is possible that it interacts with its targets in a manner similar to other isoquinoline derivatives
Biochemical Pathways
Isoquinoline derivatives have been found to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
properties
IUPAC Name |
3-methoxyisoquinoline-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-6-7-4-2-3-5-8(7)10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKMAQZTEXDDQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyisoquinoline-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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